molecular formula C8H5F3O B6164942 4-(difluoromethyl)-2-fluorobenzaldehyde CAS No. 875222-54-1

4-(difluoromethyl)-2-fluorobenzaldehyde

Cat. No.: B6164942
CAS No.: 875222-54-1
M. Wt: 174.1
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Description

4-(Difluoromethyl)-2-fluorobenzaldehyde (CAS 875222-54-1) is a fluorinated aromatic aldehyde building block of high interest in medicinal chemistry and drug discovery. The unique properties of the difluoromethyl (CF2H) group, which can act as a lipophilic hydrogen bond donor, make it a valuable bioisostere for hydroxyl or thiol groups, helping to improve metabolic stability and membrane permeability in target molecules . This compound serves as a key synthetic intermediate for the preparation of various heterocycles. Benzimidazole derivatives synthesized from aldehydes similar to this one have been investigated as sirtuin modulators for potential therapeutic applications in treating conditions such as diabetes, metabolic syndrome, and neurodegenerative disorders . As a versatile reagent, it is suitable for multiple synthetic transformations, including condensation and nucleophilic addition reactions. Handle with care; this compound requires storage in an inert atmosphere at 2-8°C. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

875222-54-1

Molecular Formula

C8H5F3O

Molecular Weight

174.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Difluoromethyl 2 Fluorobenzaldehyde

Strategies for Installing the Difluoromethyl Group

The formation of a carbon(sp²)–difluoromethyl bond on a benzaldehyde (B42025) core requires specialized synthetic methods. The following sections detail prominent strategies that have emerged in recent years.

Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis offers powerful tools for the construction of C-CF₂H bonds, providing pathways to functionalize aryl precursors with high efficiency and selectivity.

Copper-catalyzed difluoromethylation has become a significant method for creating C(sp²)-CF₂H bonds. researchgate.net However, the process is demanding due to the high energy barrier associated with the oxidative addition of Cu(I) and the instability of the resulting CuCF₂H complexes. researchgate.net The first isolable CuCF₂H complex, stabilized by an N-heterocyclic carbene (NHC) ligand, was not reported until 2017. researchgate.net

Despite these challenges, copper-mediated approaches have been developed for the direct difluoromethylation of aryl iodides. For instance, a one-step protocol using TMSCF₂H (difluoromethyltrimethylsilane) allows for the difluoromethylation of electron-deficient aryl iodides at room temperature. acs.org This method is also applicable to heteroaryl and β-styryl iodides, providing moderate to excellent yields of the corresponding difluoromethylated products. acs.org The development of transient directing groups in combination with copper catalysis has also shown promise for C-H functionalization, suggesting potential future applications in the direct difluoromethylation of benzaldehydes. nih.govchemrxiv.org

Table 1: Examples of Copper-Mediated Difluoromethylation

SubstrateReagentCatalyst/MediatorProductYieldReference
Electron-deficient aryl iodidesTMSCF₂HCopperDifluoromethylated arenesModerate to excellent acs.org
Benzoic acid derivatives (sulfonylation)Sulfinate saltsCu(OAc)₂, β-alanine (catalytic)Ortho-sulfonylated benzaldehydesHigh nih.govchemrxiv.org

This table illustrates the utility of copper in mediating the formation of new bonds at the sp² carbon of aromatic rings, a principle extendable to difluoromethylation.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application to difluoromethylation is a burgeoning field. researchgate.net Palladium-catalyzed methods have been successfully developed for the difluoromethylation of a wide array of heteroaryl halides, including chlorides, bromides, and iodides, under mild conditions. rsc.orgsemanticscholar.org These reactions often employ a difluoromethylating agent in conjunction with a palladium catalyst and a suitable ligand.

A notable protocol involves the use of a palladium catalyst with [(SIPr)Ag(CF₂H)]₂ as the difluoromethyl source. semanticscholar.org This system has proven effective for the difluoromethylation of various heteroaryl halides, demonstrating the potential for application to aryl halides like the precursors to 4-(difluoromethyl)-2-fluorobenzaldehyde. semanticscholar.org Furthermore, palladium-catalyzed difluoroalkylative carbonylation of styrenes highlights the versatility of palladium in constructing complex fluorinated molecules. nih.gov

Table 2: Key Features of Palladium-Catalyzed Difluoromethylation

FeatureDescriptionReference
Substrate ScopeBroad, including heteroaryl chlorides, bromides, and iodides. rsc.orgsemanticscholar.org
Reaction ConditionsGenerally mild, enhancing functional group tolerance. researchgate.netrsc.org
Difluoromethylating AgentsVarious, including [(SIPr)Ag(CF₂H)]₂ and ethyl bromodifluoroacetate. semanticscholar.orgnih.gov
Mechanistic AspectOften involves oxidative addition of the aryl halide to a Pd(0) species. nih.gov

Gold catalysis has emerged as a powerful tool in organic synthesis, with its redox chemistry offering unique reactivity. researchgate.net A key step in many gold-catalyzed cross-coupling reactions is the reductive elimination from a Au(III) intermediate. nih.govacs.org While challenging, the C(sp²)–CF₂H reductive elimination from a gold(III) complex represents a potential pathway for difluoromethylation.

Studies on related C(aryl)–CF₃ reductive elimination from Au(III) complexes have shown that the nature of the halide ligand can dramatically influence the reaction's selectivity and rate. acs.org For instance, C(aryl)–CF₃ bond formation is favored with fluoride (B91410) as the halide ligand. acs.org Furthermore, photosensitized reductive elimination from gold(III) complexes has been demonstrated for C–O bond formation, suggesting that light-induced energy transfer could be a strategy to overcome the high thermal barriers of challenging reductive eliminations, including C–CF₂H bond formation. nih.gov

Radical-Mediated C-H Difluoromethylation

Radical-mediated reactions provide an alternative and powerful approach for the direct functionalization of C-H bonds, including the introduction of the difluoromethyl group.

The Minisci reaction is a classic method for the alkylation of electron-deficient aromatic compounds, particularly nitrogen-containing heterocycles, via a nucleophilic radical substitution. wikipedia.org The reaction typically involves the generation of a radical species which then adds to the protonated heterocycle. wikipedia.org While traditionally used for alkylation, the principles of the Minisci reaction can be extended to difluoromethylation.

Recent advancements have led to the development of Minisci-type reactions for the C-H difluoromethylation of heteroarenes. acs.org These methods often utilize a difluoromethyl radical precursor that can be generated under mild conditions. For example, a reagent like Zn(SO₂CF₂H)₂ (DFMS) can serve as a source of the CF₂H radical through a radical process, enabling the difluoromethylation of a range of nitrogen-containing heteroarenes. acs.org Although the direct application to benzaldehydes is less common due to the different electronic nature of the substrate compared to protonated heteroarenes, the underlying principles of generating and trapping a difluoromethyl radical are highly relevant. wikipedia.orgacs.orgnih.gov

Table 3: Comparison of Classical and Modern Minisci-Type Reactions

AspectClassical Minisci ReactionModern Minisci-Type ReactionsReference
Radical SourceOften generated from carboxylic acids via oxidative decarboxylation.Can be generated from specialized reagents like DFMS. wikipedia.org, acs.org
SubstratesPrimarily electron-deficient N-heterocycles.Expanded to include a wider range of heteroarenes. wikipedia.org, acs.org
ConditionsOften requires strong acids and oxidants.Can be performed under milder, photoredox, or silver-mediated conditions. wikipedia.org, nih.gov
Photolytic Methods Utilizing Hypervalent Iodine(III) Reagents

The convergence of photoredox catalysis with hypervalent iodine(III) chemistry has enabled a variety of novel transformations under mild conditions. frontiersin.org Hypervalent iodine reagents can act as powerful oxidants or as sources of various functional groups upon photo-excitation. frontiersin.orgresearchgate.net In the context of difluoromethylation, photolytic methods often involve the generation of a difluoromethyl radical (•CF2H).

While a direct photolytic synthesis of this compound using hypervalent iodine(III) reagents is not extensively documented, the general principles of photoredox catalysis suggest a plausible pathway. The strategy would likely involve a hypervalent iodine(III)-CF2H reagent. Such a reagent, upon irradiation with visible light in the presence of a suitable photocatalyst (like iridium or ruthenium complexes, or organic dyes), could undergo a single-electron transfer (SET) process to generate a difluoromethyl radical. frontiersin.org

This highly reactive •CF2H radical could then be trapped by a suitable aromatic precursor, such as 2-fluoro-4-iodobenzaldehyde. The reaction would proceed via a radical aromatic substitution mechanism. The feasibility and efficiency of such a reaction would depend on optimizing several factors, including the choice of photocatalyst, solvent, light source, and the specific hypervalent iodine(III) reagent employed. frontiersin.org The development of novel hypervalent iodine reagents, including those for fluoroalkylation, is an active area of research. arkat-usa.org

Table 1: Key Components in Proposed Photolytic Difluoromethylation

ComponentRoleExamples
Aromatic Precursor Substrate for difluoromethylation2-Fluoro-4-iodobenzaldehyde
Hypervalent Iodine(III) Reagent Source of •CF2H radicalHypothetical ArI(CF2H)X
Photocatalyst Absorbs light and initiates SET[Ir(ppy)3], [Ru(bpy)3]Cl2, Eosin Y
Light Source Provides energy for photo-excitationBlue LEDs, Compact Fluorescent Lamp
Solvent Solubilizes reactants and facilitates reactionAcetonitrile, DMF

Difluorocarbene-Based Methodologies

Difluorocarbene (:CF2) is a versatile and highly reactive intermediate for introducing the difluoromethyl or difluoromethylene group into organic molecules. cas.cn It is considered a moderately electrophilic species and can be generated from a variety of precursors under different conditions. cas.cnsioc.ac.cn

A viable strategy for synthesizing this compound using this methodology would involve the reaction of difluorocarbene with a precursor containing a nucleophilic handle at the 4-position of a 2-fluorobenzaldehyde (B47322) core, such as a hydroxyl group (i.e., 2-fluoro-4-hydroxybenzaldehyde). The reaction proceeds via O-difluoromethylation, where the phenoxide, generated in situ under basic conditions, attacks the electrophilic difluorocarbene.

Several reagents have been developed for the generation of difluorocarbene. These precursors offer different advantages in terms of handling, reaction conditions, and safety. cas.cnsioc.ac.cnresearchgate.net

Table 2: Common Precursors for Difluorocarbene Generation

PrecursorActivating Agent/ConditionsKey Features
Sodium chlorodifluoroacetate (ClCF2CO2Na) Heat (decarboxylation)Cost-effective, but requires high temperatures. cas.cnrsc.org
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) Fluoride source (e.g., TBAF)Versatile, but volatile. researchgate.net
Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) Base (e.g., K2CO3)Efficient and environmentally benign; reaction at low temperatures. cas.cnnih.gov
Phenyl(trifluoromethyl)mercury (Seyferth's Reagent) HeatHistorically significant, but toxic due to mercury. jmu.edu

The choice of precursor and reaction conditions is critical and must be compatible with the aldehyde functionality on the aromatic ring. The aldehyde group is sensitive to certain nucleophiles and basic conditions, which could lead to side reactions. Therefore, milder methods for difluorocarbene generation are preferable. cas.cn

Introduction of the Aldehyde Functionality on Fluorinated Aromatics

Formylation Reactions on Substituted Benzene (B151609) Cores

Formylation reactions are fundamental for introducing an aldehyde group onto an aromatic ring. For the synthesis of this compound, the starting material would be 1-(difluoromethyl)-3-fluorobenzene (B1302846). Several classical and modern formylation methods could be employed.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org It typically uses a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl3). jk-sci.comyoutube.com The electron-donating nature of the fluorine atom and the (weaker) deactivating nature of the difluoromethyl group would direct the electrophilic substitution. The fluorine atom is an ortho-, para-director, while the CF2H group is a meta-director. The expected major product from the formylation of 1-(difluoromethyl)-3-fluorobenzene would be this compound, due to the directing effect of the fluorine atom ortho to the incoming formyl group.

The Rieche formylation is another powerful method that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4). wikipedia.org This reaction also proceeds via electrophilic aromatic substitution and is suitable for electron-rich arenes. wikipedia.orgjst.go.jp

A third approach is ortho-lithiation , where a directed metalation group (DMG) on the aromatic ring directs deprotonation to an adjacent position. uwindsor.ca While neither the fluoro nor the difluoromethyl group are strong DMGs, this strategy could potentially be employed with a more elaborate starting material containing a potent DMG.

Table 3: Comparison of Formylation Reactions

ReactionReagentsSubstrateKey Characteristics
Vilsmeier-Haack DMF, POCl3Electron-rich arenesMild conditions, good for activated rings. jk-sci.comijpcbs.com
Rieche Formylation Cl2CHOMe, Lewis Acid (e.g., TiCl4)Electron-rich arenesCan be effective where Vilsmeier-Haack fails. wikipedia.org
Ortho-lithiation Organolithium base, Electrophile (e.g., DMF)Arenes with a Directed Metalation GroupHigh regioselectivity, requires low temperatures. uwindsor.ca

Oxidation of Precursor Moieties to Aldehydes

A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. In this context, this compound can be prepared by the oxidation of (4-(difluoromethyl)-2-fluorophenyl)methanol. This precursor alcohol is a known compound, making this a highly feasible synthetic route. sigmaaldrich.com

A variety of selective oxidation reagents can be used to convert a benzylic alcohol to an aldehyde while minimizing over-oxidation to the carboxylic acid. The choice of oxidant depends on the scale of the reaction, the presence of other sensitive functional groups, and desired reaction conditions.

Table 4: Selected Reagents for the Oxidation of Benzylic Alcohols to Aldehydes

ReagentName/AbbreviationTypical Conditions
Pyridinium chlorochromate (PCC) Corey's ReagentDichloromethane (DCM), room temperature
Pyridinium dichromate (PDC) Cornforth ReagentDCM or DMF, room temperature
Dess-Martin periodinane (DMP) DMPDCM, room temperature
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDCM, low temperature (-78 °C to rt)
Manganese dioxide (MnO2) Activated MnO2DCM or Chloroform, reflux

Each of these reagents offers a mild and efficient means to achieve the desired transformation. For instance, the Dess-Martin periodinane is known for its neutral conditions and broad functional group tolerance. The Swern oxidation is also highly effective but requires cryogenic temperatures.

Incorporation of the Fluoro-Substituent via Aromatic Fluorination

Electrophilic Fluorination Strategies

The direct introduction of a fluorine atom onto an aromatic ring can be achieved through electrophilic fluorination. This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org The substrate for this transformation would be 4-(difluoromethyl)benzaldehyde.

The regiochemical outcome of the fluorination is governed by the directing effects of the substituents already present on the benzene ring. The formyl group (-CHO) is a deactivating, meta-directing group. The difluoromethyl group (-CF2H) is also deactivating and meta-directing. Therefore, in 4-(difluoromethyl)benzaldehyde, the positions ortho to the formyl group (and meta to the CF2H group) and the position ortho to the CF2H group (and meta to the formyl group) are the most likely sites for fluorination. The position that becomes 2-fluoro is ortho to the difluoromethyl group and ortho to the formyl group. Given that both are deactivating, the reaction may require forcing conditions. However, the position ortho to the formyl group and meta to the difluoromethyl group (position 3) would be electronically favored. To achieve the desired 2-fluoro substitution, a more elaborate strategy, perhaps involving a directed ortho-metalation approach, might be necessary if direct fluorination is not regioselective.

A variety of modern electrophilic fluorinating reagents are available, many of which are based on a nitrogen-fluorine (N-F) bond. These reagents are generally stable, solid materials that are easier and safer to handle than elemental fluorine. wikipedia.orgnih.gov

Table 5: Common Electrophilic Fluorinating Reagents

ReagentName/AbbreviationKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®Highly effective, stable, and widely used. nih.govresearchgate.netenamine-genez.com
N-Fluorobenzenesulfonimide NFSIPowerful fluorinating agent. wikipedia.orgresearchgate.net
N-Fluoro-o-benzenedisulfonimide NFOBSEffective fluorinating agent. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent like acetonitrile, and the reactivity can be tuned by the choice of reagent and the addition of a Lewis or Brønsted acid catalyst. nih.govresearchgate.net

Nucleophilic Substitution Reactions (SNAr) for Aryl Fluoride Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of aryl-heteroatom bonds, including the carbon-fluorine bond in aryl fluorides. rsc.org The reaction proceeds via an addition-elimination mechanism, particularly on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups. nih.gov These groups are necessary to stabilize the negatively charged intermediate that forms during the reaction. masterorganicchemistry.com While aryl fluorides are often the target products, they can also serve as effective substrates in SNAr reactions, owing to the high electronegativity of fluorine which activates the ring for nucleophilic attack. rsc.orgresearchgate.net The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of that seen in aliphatic nucleophilic substitution, because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The stability and even isolability of Meisenheimer complexes depend significantly on the reaction conditions and the molecular structure, specifically the presence of strong electron-withdrawing groups (like nitro groups) and poor leaving groups. masterorganicchemistry.combris.ac.uk These features help to delocalize and stabilize the negative charge of the complex. bris.ac.uk However, recent research, supported by kinetic isotope effects and DFT calculations, suggests that the reaction mechanism exists on a continuum. researchgate.netnih.gov While some reactions proceed through a distinct and detectable Meisenheimer intermediate, others may follow a more concerted pathway where the bond-forming and bond-breaking steps are more synchronized, and the Meisenheimer complex represents a transient, high-energy transition state rather than a stable intermediate. bris.ac.uknih.gov The evidence now suggests that only SNAr reactions of arenes containing nitro-groups and fluoride leaving groups are likely to proceed through a detectable Meisenheimer complex. bris.ac.uk

Sequential Functionalization Approaches

The synthesis of complex substituted benzenes often relies on sequential functionalization, where different functional groups are introduced in a controlled, stepwise manner. This strategy is crucial when direct methods are not feasible or lack regioselectivity. The use of directing groups, which can be transient, allows for the selective functionalization of specific C–H bonds on an aromatic ring. nih.govacs.org For instance, a directing group can be installed to facilitate a reaction at the ortho position, then removed or transformed to allow for subsequent reactions at other sites. nih.gov This approach enables the construction of complex substitution patterns that would be otherwise difficult to achieve. acs.org

Multi-step sequences involving coupling and rearrangement reactions are powerful tools in synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to form new carbon-carbon bonds. acs.org A hypothetical route to a precursor for this compound could involve the Suzuki coupling of a di-halogenated benzene derivative with a suitable boronic acid to construct the basic carbon skeleton.

Rearrangement reactions of carbocations formed during a synthesis can also be a key step. jeeadv.ac.in In the context of building complex benzaldehyde derivatives, a sequence might involve:

Initial Coupling: A cross-coupling reaction to link an aryl halide with another fragment.

Functional Group Interconversion: Modification of existing functional groups, for example, the reduction of a nitro group to an amine, which can then be converted to other functionalities via Sandmeyer or related reactions. jeeadv.ac.in

Final Functionalization: Introduction of the final desired group, such as the aldehyde, which can be formed from the oxidation of a benzyl (B1604629) alcohol or the reduction of an acid chloride. jeeadv.ac.in

This stepwise approach provides the flexibility needed to introduce multiple, distinct substituents with high regiochemical control.

The Halogen Exchange (Halex) reaction is a specific and industrially significant type of SNAr reaction used to synthesize aryl fluorides from other aryl halides, typically aryl chlorides. acsgcipr.orgwikipedia.org The process involves the nucleophilic displacement of a chloride or bromide anion by a fluoride anion. acsgcipr.org

These reactions are typically conducted under demanding conditions, requiring high temperatures (often between 150-250°C) and the use of high-boiling point, polar aprotic solvents. acsgcipr.orgwikipedia.org Such solvents are crucial as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). acsgcipr.orgacs.org Due to the often heterogeneous nature of the reaction (e.g., solid KF in an organic solvent), phase-transfer catalysts are frequently employed to facilitate the transfer of the fluoride anion into the organic phase. acsgcipr.org The reaction is most effective for aromatic rings activated by electron-withdrawing groups, such as nitro or cyano groups. acsgcipr.orgwikipedia.org

Table 1: Typical Conditions for Halex Reactions

ParameterDescriptionExamplesReference
Fluoride SourceAlkali metal fluoride used to provide the nucleophilic fluoride ion.Potassium Fluoride (KF), Cesium Fluoride (CsF) acsgcipr.orggoogle.com
SolventPolar aprotic solvent to dissolve reactants and facilitate the reaction.Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Sulfolane wikipedia.org
TemperatureHigh temperatures are generally required to overcome the activation energy.150°C to 250°C wikipedia.org
CatalystPhase-transfer catalysts to increase the solubility and reactivity of the fluoride salt.Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride) acsgcipr.orgacs.org

Synthesis of Key Precursors and Intermediates to the Compound

The synthesis of this compound would logically proceed through key precursors that already contain some of the required structural elements. A common strategy is to start with a molecule that has the fluoro and a halo-substituent in the correct positions, which then allows for the introduction of the remaining functional groups.

A plausible and critical precursor is 4-bromo-2-fluorobenzaldehyde (B134337) . nbinno.com This intermediate can be synthesized by the direct bromination of 4-fluorobenzaldehyde (B137897) in an acidic solution. guidechem.com The aldehyde group is deactivating, while the fluorine atom is an ortho-, para-director. The bromination occurs at the position ortho to the fluorine and meta to the aldehyde, yielding the desired 2-bromo-4-fluorobenzaldehyde (B1271550). guidechem.com

Table 2: Physicochemical Properties of 4-Bromo-2-fluorobenzaldehyde

PropertyValueReference
Chemical FormulaC₇H₄BrFO nbinno.com
Molecular Weight203.01 g/mol nbinno.com
AppearanceWhite to pale yellow crystalline powder nbinno.com
Melting Point80-82°C nbinno.com
SolubilitySoluble in ethanol, acetone, DMF; insoluble in water nbinno.com

Once the 4-bromo-2-fluorobenzaldehyde intermediate is obtained, the next key transformation is the introduction of the difluoromethyl group. While various methods exist for difluoromethylation, one approach involves converting the bromo-substituent. However, a more direct route is the conversion of the aldehyde functional group itself into the difluoromethyl group. This can be achieved using specialized fluorinating reagents. For instance, reacting an aldehyde with diethylaminosulfur trifluoride (DAST) can convert the carbonyl (C=O) group into a difluoro (CF₂) group, thus transforming 2-bromo-4-fluorobenzaldehyde into 1-bromo-2-(difluoromethyl)-5-fluorobenzene. guidechem.com The final step would then be to convert the bromo group into the aldehyde, perhaps via a lithium-halogen exchange followed by quenching with a formylating agent like DMF.

An alternative pathway involves starting with a precursor like 4-chloro-2-fluorotoluene, converting the methyl group to a difluoromethyl group, and then oxidizing the remaining position to form the aldehyde. The synthesis of the difluoromethyl group often utilizes difluorocarbene, a reactive intermediate that can be generated from various sources. cas.cnnih.gov

Chemical Reactivity Profile and Transformational Chemistry

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. youtube.com The partially positive carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final addition product. youtube.comyoutube.com

Formation of Oxime Derivatives

Aldehydes readily react with hydroxylamine (B1172632) to form oximes. This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 4-(difluoromethyl)-2-fluorobenzaldehyde. youtube.com The subsequent dehydration of the intermediate hemiaminal yields the corresponding oxime. The reaction is typically reversible and acid-catalyzed.

The formation of this compound oxime is analogous to the synthesis of other fluorinated benzaldehyde (B42025) oximes, such as 4-fluorobenzaldehyde (B137897) oxime. biosynth.comnih.gov These oximes are valuable synthetic intermediates. biosynth.com

Reaction Scheme for Oxime Formation:

This compound + Hydroxylamine → this compound oxime + Water

The properties of the related compound, 4-fluorobenzaldehyde oxime, are presented below.

PropertyValue
Molecular FormulaC7H6FNO nih.gov
Molecular Weight139.13 g/mol nih.gov
Melting Point82-85 °C chemicalbook.com
CAS Number459-23-4 chemicalbook.com
Morita-Baylis-Hillman Reactions with Carbonyl Compounds

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org This reaction yields a highly functionalized allylic alcohol. wikipedia.org

In the context of this compound, the aldehyde serves as the electrophile. The reaction is initiated by the addition of a nucleophilic catalyst (e.g., DABCO) to an activated alkene (e.g., an acrylate), generating a zwitterionic enolate. organic-chemistry.org This enolate then attacks the carbonyl carbon of the benzaldehyde derivative. A subsequent proton transfer and elimination of the catalyst affords the final product. princeton.edu The rate of the MBH reaction is sensitive to the electronic nature of the aldehyde; electron-withdrawing groups on the aromatic ring generally increase the aldehyde's reactivity. wordpress.com Therefore, the presence of both a fluorine atom and a difluoromethyl group is expected to enhance the reactivity of this compound in this transformation.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental in organic synthesis for creating larger, more complex molecules.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. organicreactions.orgwikipedia.org This reaction is a reliable method for the formation of carbon-carbon double bonds. thermofisher.com For this compound, the reaction proceeds by the deprotonation of an active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate) by a weak base (like piperidine (B6355638) or an amine) to form a carbanion. wikipedia.orgbeilstein-journals.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield a substituted alkene. wikipedia.org

Studies on related fluorinated benzaldehydes have shown that these condensations proceed efficiently. For instance, the catalyzed mechanochemical Knoevenagel condensation of various monofluorinated benzaldehydes with malononitrile has been investigated, demonstrating the feasibility of this reaction with fluorinated substrates. beilstein-journals.org A three-component reaction involving 4-fluorobenzaldehyde, a β-ketonitrile, and a secondary amine also proceeds via an initial Knoevenagel condensation. mdpi.com

Below is a table showing examples of Knoevenagel condensation products derived from the reaction of substituted benzaldehydes with active methylene compounds.

AldehydeActive Methylene CompoundCatalystProduct
2-MethoxybenzaldehydeThiobarbituric acidPiperidineSubstituted Enone wikipedia.org
p-FluorobenzaldehydeMalonodinitrilePiperidine(p-fluorobenzylidene)malonodinitrile beilstein-journals.org
4-Fluorobenzaldehyde3-Oxo-3-phenylpropanenitrilePyrrolidine2-(4-aminobenzylidene)-3-oxo-3-phenylpropanenitrile derivative mdpi.com

Reactivity of the Aryl Fluoride (B91410) Moiety

The fluorine atom attached to the aromatic ring of this compound is subject to nucleophilic aromatic substitution (SNAr). The viability of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this molecule, both the aldehyde group and the difluoromethyl group exert a strong electron-withdrawing effect, thereby activating the aryl fluoride for substitution.

A relevant study demonstrated a three-component reaction where 4-fluorobenzaldehyde first undergoes a Knoevenagel condensation, and the resulting product, which is even more activated towards nucleophilic attack, subsequently undergoes an SNAr reaction where the fluorine atom is displaced by a secondary amine. mdpi.com This suggests that the fluorine atom in this compound can be replaced by various nucleophiles, especially after the aldehyde has been converted into a more strongly electron-withdrawing group through condensation. This dual reactivity allows for the sequential functionalization of the molecule at two different sites, making it a versatile building block in medicinal and materials chemistry.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring

The fluorine atom positioned at the C-2 carbon of the benzaldehyde ring is susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing properties of both the para-difluoromethyl group and the ortho-aldehyde group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution process. nih.gov

This reaction is not limited to highly activated systems; even unactivated fluoroarenes can undergo SNAr under specific conditions, such as those enabled by organic photoredox catalysis. nih.gov The reaction typically proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the fluorine, followed by the expulsion of the fluoride leaving group. youtube.comyoutube.com A broad array of nucleophiles, including amines, azoles, and carboxylic acids, can be utilized, making this a versatile method for synthesizing a variety of substituted benzaldehyde derivatives. nih.gov

Table 1: Illustrative SNAr Reactions

NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (NaOMe)2-alkoxy-4-(difluoromethyl)benzaldehyde
ThiolateSodium Thiophenoxide (NaSPh)2-(arylthio)-4-(difluoromethyl)benzaldehyde
AminePiperidine2-amino-4-(difluoromethyl)benzaldehyde
AzolePyrazole (B372694)2-(azolyl)-4-(difluoromethyl)benzaldehyde

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group, a feature of growing importance in medicinal chemistry, imparts distinct reactivity to the molecule.

While methods for the direct conversion of C-H bonds to C-CF₃ or C-CF₂H groups in complex molecules are still somewhat limited, the C-H bond in a difluoromethyl group possesses a degree of acidity. acs.org This allows for deprotonation by a strong base to form a difluoromethyl anion. This anionic species can then react with various electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the difluoromethylated position. Furthermore, under photoredox conditions, the C(sp³)–F bond in a related trifluoromethyl group can be cleaved to generate a difluoromethyl radical, which can then be incorporated into various molecular scaffolds. acs.org

The difluoromethyl group is recognized for its capacity to act as a hydrogen bond donor. beilstein-journals.orgresearchgate.netbohrium.com This ability stems from the polarization of the C-H bond due to the high electronegativity of the two adjacent fluorine atoms. nih.gov While weaker than conventional hydrogen bond donors like hydroxyl (OH) or amine (NH) groups, the CHF₂ group can form significant interactions with hydrogen bond acceptors such as oxygen or nitrogen. beilstein-journals.orgbohrium.com Quantum mechanical calculations have estimated the energy of a CHF₂···O hydrogen bond to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org This interaction can be crucial for molecular recognition, influencing conformational preferences and binding affinities in biological systems, making the CHF₂ group a valuable bioisostere for hydroxyl or thiol groups. researchgate.netnih.gov

Transition Metal-Catalyzed Transformations Involving the Compound

The presence of a carbon-fluorine bond on the aromatic ring allows for various transition metal-catalyzed cross-coupling reactions. While C-F bonds are strong, they can be activated by catalysts based on metals like palladium, nickel, or copper. nih.govmdpi.com This activation enables transformations such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are powerful methods for constructing C-C and C-N bonds. For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could be used to introduce a new aryl substituent at the 2-position, displacing the fluorine atom. Similarly, copper-catalyzed reactions are known to facilitate the nucleophilic fluorination of aryl potassium trifluoroborates. nih.gov The aldehyde functionality can also direct certain catalytic reactions. bohrium.com

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling Partner ExampleCatalyst System (Illustrative)Product Type
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Base2-phenyl-4-(difluoromethyl)benzaldehyde
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, Ligand, Base2-(phenylamino)-4-(difluoromethyl)benzaldehyde
C-F/C-H FunctionalizationIndoleCobalt or Manganese Catalyst2-(indolyl)-4-(difluoromethyl)benzaldehyde

Radical Reactions Involving the Compound

The compound can participate in radical reactions through several pathways. The aldehyde hydrogen, while not typically labile, can be abstracted under specific conditions to form an acyl radical. More significantly, the difluoromethyl group can be generated through radical pathways. For example, electrochemical methods can be used for the radical hydrodifluoromethylation of unsaturated C-C bonds. nih.gov Photocatalysis has also emerged as a powerful tool to generate fluoroalkyl radicals and engage them in various transformations. rsc.org These radical species can add to π-systems like alkenes and alkynes, initiating cyclizations or other addition reactions. nih.govucl.ac.uk Radical reactions provide a complementary approach to ionic pathways for the functionalization of this fluorinated building block.

Derivatization and Functionalization Strategies

Synthesis of Complex Heterocyclic Derivatives

The aldehyde functionality of 4-(difluoromethyl)-2-fluorobenzaldehyde serves as a key handle for its incorporation into various heterocyclic systems. These reactions often involve condensation and cyclization cascades, leading to the formation of medicinally relevant scaffolds.

Pyrazolopyrimidines are a class of fused heterocyclic compounds with a wide array of biological activities. The synthesis of these derivatives can be achieved through multi-step sequences or one-pot multicomponent reactions where a substituted benzaldehyde (B42025) is a crucial starting material. For instance, a common strategy involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound and an aldehyde. mdpi.com In this context, this compound can react with an aminopyrazole and a suitable partner, such as a sulfoxonium ylide, in a rhodium-catalyzed multicomponent reaction to yield highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Another approach involves the initial condensation of the aldehyde with an active methylene (B1212753) compound, followed by cyclization with an aminopyrazole, a pathway that has been successfully used for various substituted aldehydes. nih.govgoogle.com The difluoromethyl and fluoro-substituted phenyl ring from the aldehyde is thus incorporated into the final pyrazolopyrimidine structure, influencing its physicochemical and biological properties.

The synthesis of pyrazole-carboxylic oxime ester derivatives represents another important application of substituted benzaldehydes. These compounds are often investigated for their potential as fungicides. The general synthetic route involves two key intermediates: a pyrazole-4-carbonyl chloride and a substituted benzaldehyde oxime.

The process begins with the conversion of the starting aldehyde, in this case, this compound, into its corresponding oxime. This is typically achieved by condensation with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). The resulting this compound oxime is then reacted with a suitable pyrazole-4-carbonyl chloride derivative in the presence of a base to afford the final pyrazole-carboxylic oxime ester. nih.gov

StepReactantsProduct
1This compound, NH₂OH·HClThis compound oxime
2This compound oxime, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride(E)-4-(difluoromethyl)-2-fluorobenzaldehyde (O)-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime

This modular synthesis allows for the generation of a library of derivatives by varying both the benzaldehyde and the pyrazole (B372694) components.

Preparation of Amino Acid Analogues and Derivatives

Non-proteinogenic amino acids are crucial components in drug discovery and peptide science. This compound can serve as a precursor for the synthesis of novel fluorinated amino acid analogues. A plausible synthetic strategy involves the oxidation of the aldehyde group to a carboxylic acid, followed by the introduction of an amino group.

The oxidation of the aldehyde to the corresponding carboxylic acid, 4-(difluoromethyl)-2-fluorobenzoic acid, can be accomplished using various modern oxidation methods. For example, related 2-fluorobenzaldehydes have been efficiently oxidized to 2-fluorobenzoic acids using catalysts like copper(II) acetate (B1210297) and cobalt(II) acetate under an oxygen atmosphere. chemicalbook.com Once the benzoic acid derivative is obtained, it can be converted into an amino acid through established methodologies, such as those involving bromination followed by amination or other more advanced techniques for introducing the amino functionality at the alpha-position of a derivatized carboxylic acid. This creates a unique amino acid building block incorporating the difluoromethyl- and fluoro-substituted phenyl side chain.

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The aldehyde functionality makes this compound an excellent candidate for various MCRs.

Notable examples include:

Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govwikipedia.orgresearchgate.net By using this compound, dihydropyrimidinones bearing the difluoromethyl-fluorophenyl moiety can be synthesized, which are of interest in medicinal chemistry. nih.govnih.gov

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgrsc.orgorganic-chemistry.org The inclusion of this compound allows for the direct incorporation of its unique structural motif into peptide-like scaffolds. researchgate.netnih.gov

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.orgchemistnotes.com Utilizing this compound provides a straightforward route to complex ester and amide derivatives. researchgate.netrsc.org

MCR NameKey ReactantsResulting Scaffold
Biginelli ReactionAldehyde , β-Ketoester, Urea/ThioureaDihydropyrimidinone
Ugi ReactionAldehyde , Amine, Carboxylic Acid, IsocyanideBis-Amide
Passerini ReactionAldehyde , Carboxylic Acid, Isocyanideα-Acyloxy Amide

The use of this compound in these MCRs provides rapid access to diverse and complex molecules from simple starting materials.

Synthesis of Intermediates for Complex Organic Molecules

Beyond its direct use in constructing final target molecules, this compound is a valuable starting material for preparing key chemical intermediates. These intermediates can then be elaborated into more complex structures.

For example, the oxidation of this compound to 4-(difluoromethyl)-2-fluorobenzoic acid provides a crucial intermediate. chemicalbook.com This benzoic acid derivative can undergo a variety of further transformations, such as amide bond formation or conversion to other functional groups, making it a versatile hub for accessing a range of more complex molecules. The metabolism of related fluorinated aromatic compounds has been shown to proceed through such fluorobenzoic acid intermediates. wikipedia.org Furthermore, the aldehyde itself can be subjected to reactions that modify the aromatic ring or build upon the aldehyde group, creating new, more functionalized intermediates for subsequent synthetic steps.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 4-(difluoromethyl)-2-fluorobenzaldehyde is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehydic proton (CHO) would appear significantly downfield, typically in the range of 9.9-10.5 ppm, as a doublet due to coupling with the adjacent aromatic fluorine atom.

The proton of the difluoromethyl group (-CHF₂) is anticipated to be a triplet in the range of 6.5-7.5 ppm, a result of coupling to the two equivalent fluorine atoms (²JHF). The three aromatic protons will present as complex multiplets, influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. Their predicted chemical shifts would be approximately 7.8-8.0 ppm for the proton adjacent to the aldehyde, 7.6-7.8 ppm for the proton between the two fluorine-containing groups, and 7.3-7.5 ppm for the remaining proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CHO 9.9 - 10.5 Doublet (d) ⁴JHF ≈ 1-3
Ar-H (Position 3) 7.6 - 7.8 Multiplet (m)
Ar-H (Position 5) 7.8 - 8.0 Multiplet (m)
Ar-H (Position 6) 7.3 - 7.5 Multiplet (m)

¹³C NMR for Carbon Skeleton Analysis

In the ¹³C NMR spectrum, each of the eight unique carbon atoms in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is expected at the far downfield end of the spectrum, around 185-195 ppm. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically in the region of 110-120 ppm.

The six aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms attached to or near them. The carbon directly bonded to the aromatic fluorine (C2) and the one bonded to the difluoromethyl group (C4) will exhibit large one-bond and two-bond C-F coupling constants, respectively. Typical chemical shift ranges for carbons in aromatic systems are between 110-170 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C HO 185 - 195 Doublet (d)
C HF₂ 110 - 120 Triplet (t)
Ar-C1 125 - 135 Doublet of doublets (dd)
Ar-C2 (C-F) 160 - 165 Doublet (d)
Ar-C3 115 - 125 Doublet (d)
Ar-C4 (C-CHF₂) 130 - 140 Triplet (t)
Ar-C5 130 - 135 Singlet (s) or small doublet

¹⁹F NMR for Monitoring Fluorine-Containing Intermediates and Reaction Progress

¹⁹F NMR is an exceptionally sensitive and powerful technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. magritek.com For this compound, two distinct signals are expected. The aromatic fluorine atom would likely produce a signal in the -110 to -130 ppm range, while the difluoromethyl (-CHF₂) group would appear further upfield, typically between -120 and -140 ppm, appearing as a doublet due to coupling with its attached proton.

This technique is particularly valuable for monitoring reaction progress and detecting intermediates. Because the ¹⁹F NMR spectrum is often simple with well-separated signals and no background noise, the consumption of a fluorinated starting material and the appearance of fluorinated intermediates and products can be quantified in real-time. nih.govacs.orgresearchgate.net For instance, in a nucleophilic aromatic substitution (SNAr) reaction where the fluorine at position 2 is displaced, the signal corresponding to this fluorine would decrease over time, while a new signal for the fluoride (B91410) anion or the fluorinated side-product might appear. magritek.comresearchgate.net Similarly, if the difluoromethyl group or the aldehyde were to react, changes in the chemical shift and coupling pattern of the respective ¹⁹F signal would provide direct mechanistic insight. nih.govacs.org

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and can be adapted to identify transient species in a chemical reaction.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray ionization is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes it ideal for observing reaction intermediates, which are often charged and transient. In studies involving aldehydes, ESI-MS can detect protonated starting materials, products, and key intermediates like aldol (B89426) or Knoevenagel condensation products. researchgate.net

For a reaction involving this compound, ESI-MS could be used to monitor the formation of a protonated molecule [M+H]⁺ or adducts with reaction components. For example, in a condensation reaction, one could potentially observe the ion corresponding to the initial adduct between the aldehyde and the nucleophile, providing direct evidence for the proposed reaction pathway. researchgate.net The high sensitivity of ESI-MS allows for the detection of these species even at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₅F₃O), HRMS is crucial for confirming its identity after synthesis. The calculated exact mass provides definitive proof of its composition, distinguishing it from any isomers or impurities. rsc.org

Table 3: Calculated Exact Masses for this compound (C₈H₅F₃O)

Ion Formula Calculated Exact Mass (m/z)
Molecular Ion [M]⁺• C₈H₅F₃O⁺• 174.0292
Protonated Molecule [M+H]⁺ C₈H₆F₃O⁺ 175.0365

Computational Chemistry and Mechanistic Studies

Stereoselectivity Studies

Stereoselectivity is a paramount consideration in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. In the context of 4-(difluoromethyl)-2-fluorobenzaldehyde, olefination reactions provide a key platform for investigating and controlling stereochemical outcomes.

The E/Z stereoselectivity of olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, is influenced by several factors, including the nature of the ylide or phosphonate, the reaction conditions, and the structure of the aldehyde. wikipedia.orgorganic-chemistry.orgwikipedia.org For this compound, the steric and electronic properties of the substituents are expected to play a significant role.

In the Wittig reaction , unstabilized ylides generally lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The ylide derived from triphenylphosphine (B44618) is a common reagent. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, and the relative rates of formation and decomposition of these intermediates determine the final E/Z ratio. numberanalytics.commasterorganicchemistry.comyoutube.com

The Horner-Wadsworth-Emmons reaction typically provides higher (E)-selectivity compared to the Wittig reaction, especially with stabilized phosphonates. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The greater steric hindrance around the phosphorus atom in the HWE reagent and the ability of the intermediates to equilibrate often lead to the thermodynamically more stable (E)-alkene. organic-chemistry.org

The following table summarizes the general factors influencing E/Z ratios in olefination reactions, which are applicable to this compound:

FactorInfluence on E/Z Ratio
Ylide/Phosphonate Stability Stabilized reagents generally favor (E)-alkenes.
Steric Hindrance Increased steric bulk on the ylide/phosphonate or aldehyde can influence selectivity.
Reaction Temperature Lower temperatures often enhance selectivity.
Solvent The polarity of the solvent can affect the stability of intermediates and transition states.
Presence of Metal Salts Additives like lithium salts can alter the reaction pathway and stereochemical outcome. wikipedia.org

This table outlines key factors that chemists can manipulate to control the stereochemical outcome of olefination reactions.

For instance, in a hypothetical asymmetric aldol (B89426) reaction involving this compound and a chiral catalyst, computational methods like Density Functional Theory (DFT) could be employed to model the transition states leading to the different stereoisomeric products. By calculating the energies of these transition states, one can predict which stereoisomer will be formed preferentially.

These models would typically consider:

The three-dimensional structure of the chiral catalyst and its interaction with the aldehyde.

The coordination of the aldehyde to the catalytic center.

The non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, catalyst, and incoming nucleophile.

Such computational insights are invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve high levels of chiral induction.

Role As a Versatile Synthetic Building Block in Specialized Organic Synthesis

Contribution to Complex Molecular Architectures

The strategic incorporation of 4-(difluoromethyl)-2-fluorobenzaldehyde into synthetic pathways allows for the construction of highly elaborate and functionally diverse molecular architectures. The presence of the difluoromethyl (-CF2H) group and the ortho-fluorine atom provides a unique combination of steric and electronic properties that chemists can exploit to achieve specific three-dimensional arrangements and to introduce key functionalities.

Furthermore, the difluoromethyl group, often considered a lipophilic hydrogen bond donor, can influence the conformational preferences of the molecule and participate in key binding interactions with biological targets. cas.cncas.cnresearchgate.net The ortho-fluorine atom can modulate the reactivity of the aldehyde and influence the pKa of neighboring functional groups, providing an additional layer of control in the synthetic design. nih.gov The combination of these features makes this compound a valuable tool for chemists aiming to build complex molecules with precisely tailored properties.

Scaffold for Novel Chemical Entities

In the quest for new drugs and materials, the development of novel chemical scaffolds is of paramount importance. This compound serves as an excellent starting point for the generation of new molecular frameworks that can be further elaborated into libraries of potential drug candidates or functional materials. researchgate.net

The inherent reactivity of the aldehyde functionality allows for its conversion into a multitude of other functional groups, thereby enabling the exploration of a vast chemical space. For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, which can then be used in amide bond formation, a cornerstone of medicinal chemistry. Reduction of the aldehyde provides the corresponding alcohol, a precursor for ethers and esters.

The difluoromethylated and fluorinated phenyl ring of this compound often forms the core of the new chemical entity, providing a stable and metabolically robust anchor. The strategic derivatization of this core, using the aldehyde as a reactive handle, allows for the systematic modification of the molecule's properties, such as its solubility, lipophilicity, and target-binding affinity. This systematic approach is crucial in the iterative process of lead optimization in drug discovery.

Precursor for Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. researchgate.netsci-hub.se The difluoromethyl group is a well-established bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the methyl (-CH3) group. researchgate.netresearchgate.netnih.gov

The use of this compound allows for the direct incorporation of the difluoromethyl group, which can lead to improved metabolic stability, increased lipophilicity, and altered hydrogen bonding capabilities compared to its non-fluorinated counterparts. informahealthcare.comprinceton.edu For example, replacing a hydroxyl group with a difluoromethyl group can prevent metabolic oxidation at that position, leading to a longer duration of action for the drug. princeton.edu

The aldehyde functionality of this compound provides the synthetic means to introduce this valuable bioisosteric moiety into a wide range of drug scaffolds. By reacting the aldehyde with appropriate nucleophiles or subjecting it to other transformations, medicinal chemists can readily generate analogues of existing drugs or new chemical entities with the desired difluoromethyl group, thereby exploring the potential benefits of this bioisosteric replacement. safrole.comnih.gov This approach has proven successful in the development of new therapeutic agents with improved pharmacological properties. nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable Synthesis Protocols for the Compound

The drive towards greener chemistry is prompting the development of sustainable methods for synthesizing 4-(difluoromethyl)-2-fluorobenzaldehyde. A key area of research is the utilization of fluoroform (CHF3), a potent greenhouse gas, as a difluoromethylating agent. rsc.org This approach offers high atom economy and transforms a harmful byproduct into a valuable chemical feedstock. rsc.org Continuous flow technologies are being explored to enable the safe and efficient use of fluoroform for difluoromethylation reactions on sp3 carbons. rsc.org The goal is to create protocols that minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. Some companies are focusing on developing green and environmentally friendly, recyclable technics for the production of fluorine-containing fine chemicals. hotec-chem.com

Exploration of Novel Catalytic Systems for its Transformations

Innovations in catalysis are crucial for unlocking the full synthetic potential of this compound. Research is underway to discover and develop novel catalytic systems that can facilitate its transformation into more complex molecules with high efficiency and selectivity. This includes the use of photoredox catalysis, which has shown promise in the C─F bond functionalization of trifluoromethyl arenes and trifluoromethyl carbonyl compounds. researchgate.net Metal-based methods, particularly those involving transition metals, are also being investigated to catalyze the transfer of the difluoromethyl group to various organic substrates. rsc.org The development of catalysts that can operate under mild conditions and with high functional group tolerance is a primary objective in this area.

Integration into Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into complex molecules at a late stage of the synthesis. semanticscholar.orgnih.gov this compound is a valuable tool in LSF, enabling the introduction of the difluoromethyl group, which can significantly enhance the pharmacological properties of a drug candidate. nih.gov Research in this area focuses on developing methods for the precise and site-selective installation of the difluoromethyl group onto large and complex biomolecules, such as proteins. rsc.org This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. nih.gov

Design of Advanced Difluoromethylating Reagents

The development of new and improved difluoromethylating reagents is a key focus of ongoing research. While reagents for introducing the difluoromethyl group exist, there is a continuous need for reagents with enhanced stability, reactivity, and selectivity. rsc.org One approach involves the defluorinative functionalization of trifluoromethyl groups to generate difluoromethyl motifs. researchgate.net Another area of exploration is the design of novel non-ozone depleting difluorocarbene reagents for X–H insertion reactions (where X is oxygen, nitrogen, or sulfur). rsc.org The goal is to create a toolbox of difluoromethylating reagents that are suitable for a wide range of applications and substrate types.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new chemical reactions and the optimization of existing ones. In the context of this compound, computational methods can be used to predict the regioselectivity of its reactions and to design catalysts with enhanced reactivity and selectivity. nih.gov By simulating reaction mechanisms and transition states, researchers can gain insights into the factors that control the outcome of a reaction and use this knowledge to develop more efficient synthetic protocols. This in-silico approach can significantly accelerate the discovery and development of new applications for this versatile compound.

Table of Compounds

Compound Name
This compound
Fluoroform
Trifluoromethyl arenes
Trifluoromethyl carbonyl compounds

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC8H5F3O uni.lu
InChIInChI=1S/C8H5F3O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H uni.lu
InChIKeyUHIIEVZNTMPDKA-UHFFFAOYSA-N uni.lu
Canonical SMILESC1=CC(=C(C=C1C(F)F)F)C=O uni.lu
Monoisotopic Mass174.02925 Da uni.lu
Predicted XlogP2.1 uni.lu

Q & A

Q. How can synthetic routes for 4-(difluoromethyl)-2-fluorobenzaldehyde be optimized for reproducibility?

Methodological Answer:

  • Stepwise Substitution : Begin with benzaldehyde derivatives and perform sequential fluorination and difluoromethylation. For example, introduce fluorine via electrophilic aromatic substitution using Selectfluor™, followed by difluoromethylation with ClCF2_2H in the presence of a Lewis acid catalyst .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final product purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Stability Monitoring : Store the compound under inert gas (N2_2 or Ar) to prevent oxidation of the aldehyde group, as air exposure can lead to carboxylic acid formation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential to confirm the presence and positions of fluorine atoms. Chemical shifts for aromatic fluorines typically appear between -110 to -125 ppm, while difluoromethyl groups resonate near -80 to -90 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: 190.12 for C8_8H5_5F3_3O2_2) and rule out impurities .
  • X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/dichloromethane mixtures .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Analysis : The electron-withdrawing nature of fluorine enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the difluoromethyl group may reduce reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzaldehyde derivatives?

Methodological Answer:

  • Data Triangulation : Cross-reference bioactivity datasets from PubChem, EPA DSSTox, and NIST to identify outliers. For example, discrepancies in anticancer activity (IC50_{50} values) may arise from assay variability (e.g., MTT vs. CellTiter-Glo) .
  • Metabolic Stability Testing : Use hepatic microsome assays (human or rodent) to evaluate if conflicting results stem from differential metabolism. Fluorine’s impact on cytochrome P450 interactions should be quantified via LC-MS/MS .

Q. How can regioselectivity challenges in difluoromethylation be addressed during synthesis?

Methodological Answer:

  • Directed Ortho-Metalation : Use a directing group (e.g., -OMe) to position the difluoromethyl group selectively. Remove the directing group post-functionalization via acidic hydrolysis .
  • Kinetic vs. Thermodynamic Control : Monitor reaction temperature; lower temperatures (0–5°C) favor kinetic products (meta-substitution), while higher temperatures (60°C) favor thermodynamic (para-substitution) outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.